Quinolin-3(7H)-one
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Overview
Description
Quinolin-3(7H)-one: is a heterocyclic aromatic organic compound with a quinoline backbone. It is a derivative of quinoline, where the nitrogen atom is part of a six-membered ring fused to a benzene ring. This compound is known for its diverse biological activities and is a significant scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 2-aminobenzophenones: This method involves the cyclization of 2-aminobenzophenones under acidic conditions to yield Quinolin-3(7H)-one.
Oxidative Cyclization: This method uses oxidative cyclization of 2-aminobenzyl alcohols with oxidizing agents like potassium permanganate or manganese dioxide.
Industrial Production Methods:
Batch Process: Involves the reaction of 2-aminobenzophenones with acids in a batch reactor, followed by purification steps.
Continuous Flow Process: Uses a continuous flow reactor for the cyclization of 2-aminobenzophenones, offering better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Quinolin-3(7H)-one can undergo oxidation reactions to form quinoline-3-carboxylic acid.
Reduction: It can be reduced to form 3,4-dihydroquinolin-3-one.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, manganese dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinoline-3-carboxylic acid.
Reduction: 3,4-dihydroquinolin-3-one.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Exhibits antimicrobial and antifungal properties.
- Used in the study of enzyme inhibition.
Medicine:
- Potential therapeutic agent for cancer treatment.
- Investigated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the synthesis of dyes and pigments.
- Acts as an intermediate in the production of pharmaceuticals .
Mechanism of Action
Molecular Targets and Pathways:
- Quinolin-3(7H)-one exerts its effects by interacting with various enzymes and receptors in the body.
- It inhibits specific enzymes involved in the inflammatory pathway, leading to reduced inflammation.
- It also interacts with DNA, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the carbonyl group at position 3.
Isoquinoline: An isomer with the nitrogen atom at a different position.
Indole: A similar compound with a five-membered nitrogen-containing ring fused to a benzene ring.
Uniqueness:
- Quinolin-3(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities.
- Its ability to undergo diverse chemical reactions makes it a versatile scaffold in synthetic chemistry .
Properties
CAS No. |
719268-67-4 |
---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
7H-quinolin-3-one |
InChI |
InChI=1S/C9H7NO/c11-8-5-7-3-1-2-4-9(7)10-6-8/h1,3-6H,2H2 |
InChI Key |
NHIXRLQNMIFOIT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC(=O)C=NC2=C1 |
Origin of Product |
United States |
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